molecular formula C8H4Cl2N2O B2764503 7,8-Dichloro-3,4-dihydroquinazolin-4-one CAS No. 17395-39-0

7,8-Dichloro-3,4-dihydroquinazolin-4-one

Cat. No.: B2764503
CAS No.: 17395-39-0
M. Wt: 215.03
InChI Key: LUAJVEZUTYZKHD-UHFFFAOYSA-N
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Description

7,8-Dichloro-3,4-dihydroquinazolin-4-one is a halogenated quinazolinone derivative characterized by chlorine substituents at positions 7 and 8 of the fused aromatic ring system. This compound serves as a key synthetic intermediate in medicinal chemistry and organic synthesis. It is commercially available as a high-purity building block (≥95%) for research applications, with pricing reflecting its specialized use (e.g., 50 mg for €513.00 and 500 mg for €1,417.00) .

Properties

IUPAC Name

7,8-dichloro-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O/c9-5-2-1-4-7(6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAJVEZUTYZKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)NC=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7,8-Dichloro-3,4-dihydroquinazolin-4-one typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . . Industrial production methods often employ similar synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

7,8-Dichloro-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or iodine (I2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Heterocyclic Compounds
7,8-Dichloro-3,4-dihydroquinazolin-4-one serves as a crucial building block in the synthesis of various heterocyclic compounds. Its unique structure allows for modifications that can yield derivatives with enhanced biological activities.

Reactions and Mechanisms
The compound can undergo several chemical reactions:

  • Oxidation : Converts to quinazolinone derivatives.
  • Reduction : Forms dihydroquinazolinone derivatives.
  • Substitution : Halogen atoms can be replaced with other functional groups.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction. The optimization of reaction conditions is essential to maximize yield and purity during synthesis .

Biological Applications

Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits promising antimicrobial and anticancer activities. The compound interacts with specific molecular targets, inhibiting enzymes and proteins critical for pathogen survival and cancer cell proliferation .

Case Study: Anticancer Activity

A study focused on the compound's ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. The compound was designed as part of a series of dual inhibitors targeting both phosphoinositide 3-kinase (PI3K) and HDACs. The synthesized derivatives showed significant potency against cancer cell lines .

Medicinal Chemistry Applications

Potential Therapeutic Uses
The compound is under investigation for its potential use in treating various diseases, particularly cancer and bacterial infections. Its dual-targeting approach enhances its therapeutic efficacy, making it a candidate for multitarget drug design .

Data Table: Summary of Biological Activities

Activity TypeTargeted Pathway/MechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerHDAC inhibition
Enzyme InhibitionTargeting specific kinases

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the development of new drugs and agrochemicals. Its unique properties allow researchers to explore novel formulations that could lead to improved therapeutic outcomes or agricultural applications.

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural variations and properties of 7,8-dichloro-3,4-dihydroquinazolin-4-one and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Features
This compound Cl at C7, C8 Not explicitly stated High commercial availability
6-Nitro-3,4-dihydroquinazolin-4-one NO₂ at C6 C₈H₅N₃O₂ 191.19 Optimal synthesis at 40°C for 4.5 hours
6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one OH at C6, OMe at C7 C₉H₈N₂O₃ 192.17 293 High thermal stability; antitumor applications
3-Phenyl-2-[(E)-2-phenylethenyl] derivative (COX-2 inhibitor) Phenyl and styryl groups C₂₂H₁₇N₃O₃S 403.45 47.1% COX-2 inhibition at 20 μM
2-Chloro-7-methoxy-3,4-dihydroquinazolin-4-one Cl at C2, OMe at C7 C₉H₇ClN₂O₂ 210.62 Research reagent for kinase studies

Key Observations :

  • Halogen vs.
  • Thermal Stability : The 6-hydroxy-7-methoxy derivative exhibits a high melting point (293°C), likely due to intermolecular hydrogen bonding, contrasting with nitro or chloro analogs that may decompose at lower temperatures .

Commercial and Research Utility

  • This compound : Marketed as a high-purity building block for drug discovery, emphasizing its role in modular synthesis .
  • 6-Nitro Derivative : Requires optimized synthesis for research use, highlighting challenges in nitro-group introduction .
  • 6-Hydroxy-7-methoxy Derivative : Utilized in academia and industry for antitumor lead optimization .

Biological Activity

7,8-Dichloro-3,4-dihydroquinazolin-4-one is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the quinazolinone family, which is known for various pharmacological properties, including antimicrobial and anticancer effects. This article reviews the current understanding of the biological activity of this compound, summarizing key research findings and presenting relevant data.

  • Molecular Formula : C8H5Cl2N2O
  • Molecular Weight : 215.04 g/mol
  • Structural Characteristics : The compound features a quinazolinone core with two chlorine substituents at the 7 and 8 positions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects against various cancer cell lines, including HepG2 (liver), A549 (lung), and PANC-1 (pancreas) cells. The compound demonstrated:

  • Inhibition of Cell Proliferation : It effectively reduced cell viability in a dose-dependent manner.
  • Mechanism of Action : The compound was found to inhibit tubulin polymerization, leading to disrupted microtubule networks and cell cycle arrest at the G2/M phase. This mechanism was corroborated by increased expression of apoptotic markers such as cleaved PARP-1 and caspase-3 .

Antimicrobial Activity

This compound has also been assessed for its antimicrobial properties. Studies have shown that it possesses:

  • Broad-Spectrum Activity : The compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria.
  • Antifungal Effects : It demonstrated activity against various fungal strains, suggesting potential use as an antifungal agent .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. Findings indicate:

  • Radical Scavenging Activity : The compound showed significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid.
  • Potential Therapeutic Use : Its antioxidant properties suggest a role in mitigating oxidative stress-related diseases .

Case Studies and Research Findings

A summary of notable studies on the biological activity of this compound is presented below:

StudyObjectiveKey Findings
Evaluate anticancer activityInhibited proliferation in HepG2 and A549 cells; induced apoptosis via tubulin inhibition.
Assess antimicrobial propertiesEffective against multiple bacterial strains; significant antifungal activity noted.
Investigate antioxidant effectsDemonstrated strong free radical scavenging ability; potential therapeutic implications.

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

  • Tubulin Inhibition : By binding to tubulin, it disrupts microtubule dynamics essential for mitosis.
  • Enzyme Inhibition : Potential inhibition of kinases involved in cell signaling pathways related to cancer progression.
  • Oxidative Stress Modulation : Its antioxidant properties may reduce cellular damage from reactive oxygen species (ROS).

Q & A

Basic: What are the common synthetic routes for 7,8-Dichloro-3,4-dihydroquinazolin-4-one derivatives?

Methodological Answer:
The synthesis typically involves multi-step pathways starting from anthranilic acid or substituted benzoic acids. Key steps include:

  • Step 1 : Condensation with aryl isothiocyanates to form 2-thioquinazolin-4-one intermediates via tautomerization (confirmed by IR and NMR analysis of C=S bonds and N-H protons) .
  • Step 2 : Alkylation or nucleophilic substitution (e.g., with ethyl chloroacetate) to introduce functional groups like thioethers or esters .
  • Step 3 : Hydrazinolysis of esters to form hydrazides, followed by cyclization with thiocarbonyl-bis-thioglycolic acid to generate thiazolidinone-fused derivatives .
  • Characterization : IR (C=O, C=S), 1H^{1}\text{H}-NMR (δ ~13.00 ppm for N-H), 13C^{13}\text{C}-NMR (δ ~176.5 ppm for C=S), and HR-MS for molecular confirmation .

Advanced: How can researchers optimize the nitration of 3,4-dihydroquinazolin-4-one to minimize byproduct formation?

Methodological Answer:
Nitration optimization requires addressing competing pathways (e.g., dinitro byproducts):

  • Key Factors :
    • Temperature : Maintain ≤40°C to suppress over-nitration (higher temperatures favor dinitro derivatives) .
    • Reaction Time : Limit to 4.5 hours to balance yield and purity .
    • Catalyst : Activated carbon improves regioselectivity and reduces side reactions .
  • Analytical Validation : Use HPLC or spectrophotometry (λ = 254 nm) to monitor reaction progress and quantify impurities .
  • DoE Approach : Apply response surface methodology (RSM) to model interactions between variables and identify optimal conditions .

Basic: What spectroscopic methods confirm the structure of dihydroquinazolinone derivatives?

Methodological Answer:

  • IR Spectroscopy :
    • C=O (lactam/amide) at ~1690 cm1^{-1}, C=S at ~1200–1300 cm1^{-1} .
  • 1H^{1}\text{H}-NMR :
    • N-H protons at δ ~13.00 ppm in thione tautomers .
    • Aromatic protons in the 6.5–8.5 ppm range .
  • 13C^{13}\text{C}-NMR :
    • C=S at ~176.5 ppm; lactam/amide carbonyls at ~165–170 ppm .
  • HR-MS :
    • Confirm molecular ion peaks ([M+H]+^+ or [M+Na]+^+) with <5 ppm error .

Advanced: How to address contradictions in bioactivity data for dihydroquinazolinone derivatives?

Methodological Answer:

  • Structural Modifications :
    • Introduce electron-withdrawing groups (e.g., Cl, NO2_2) at C7/C8 to enhance cytotoxicity .
    • Replace thioether linkages with sulfonamides to improve metabolic stability .
  • Assay Optimization :
    • Test against diverse cancer cell lines (e.g., Hep-G2, HeLa) under standardized conditions (5% CO2_2, 37°C) .
    • Validate results with orthogonal assays (e.g., apoptosis markers, mitochondrial membrane potential) to confirm mechanisms .

Advanced: What strategies enhance the bioactivity of dihydroquinazolinone scaffolds in drug design?

Methodological Answer:

  • Structure-Based Design :
    • Use X-ray crystallography (e.g., tankyrase 2 inhibitor complexes) to guide substitutions at C2/C3 for better target binding .
    • Incorporate heterocycles (e.g., thiazolidinone, oxadiazole) to improve solubility and potency .
  • Pharmacokinetic Profiling :
    • LogP optimization via methoxy or hydroxy groups to balance membrane permeability and metabolic clearance .

Advanced: What are the challenges in regioselective alkylation of dihydroquinazolinones?

Methodological Answer:

  • Regioselectivity Issues :
    • Competing N(3)- vs. O-alkylation due to tautomerism or solvent effects .
    • Mischaracterization risks: O-alkylated products are often misassigned without 2D NMR (e.g., HSQC, NOESY) .
  • Mitigation Strategies :
    • Use bulky alkylating agents (e.g., benzyl bromide) to favor N(3)-alkylation .
    • Confirm regiochemistry via 13C^{13}\text{C}-NMR (alkylated N shifts to ~35–45 ppm) .

Basic: How to handle tautomerism in thio derivatives during synthesis?

Methodological Answer:

  • Detection :
    • 1H^{1}\text{H}-NMR: Thione tautomers show N-H signals at δ ~13.00 ppm; thiol forms lack these .
  • Control :
    • Perform reactions in basic conditions to stabilize thiolate intermediates for S-alkylation .
    • Use aprotic solvents (e.g., DMF) to suppress tautomerization during characterization .

Advanced: How to integrate computational models in reaction optimization?

Methodological Answer:

  • Model Development :
    • Apply factorial design to screen variables (temperature, stoichiometry) and generate regression equations .
    • Use RSM to predict optimal conditions (e.g., 40°C, 4.5 hours for nitration) .
  • Validation :
    • Compare predicted vs. experimental yields (e.g., 65–72% for thiazolidinone derivatives) .
    • Refine models with Monte Carlo simulations to account for experimental noise .

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